MDIP vs. MMPIP: Higher Potency in mGluR7 Calcium Mobilization Assay (Direct Head‑to‑Head)
In CHO cells co‑expressing rat mGluR7 with the promiscuous Gα15 protein, MDIP inhibited L-AP4-induced intracellular calcium mobilization with an IC₅₀ of 20 nM, whereas its direct structural analogue MMPIP yielded an IC₅₀ of 26 nM [1]. The 6 nM difference translates into approximately 1.3‑fold higher potency for MDIP in this functionally relevant assay.
| Evidence Dimension | Antagonist activity at rat mGluR7 (Ca²⁺ mobilization) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (MDIP) |
| Comparator Or Baseline | IC₅₀ = 26 nM (MMPIP) |
| Quantified Difference | MDIP is 1.3‑fold more potent than MMPIP (ΔIC₅₀ = 6 nM) |
| Conditions | CHO cells coexpressing rat mGluR7 + Gα15; FLIPR assay; agonist L-AP4 |
Why This Matters
For end‑users designing concentration–response experiments, even a 1.3‑fold potency shift can determine whether a compound achieves full target engagement within a therapeutically relevant concentration window, making MDIP the preferred choice when maximal potency is required.
- [1] Suzuki G, Tsukamoto N, Fushiki H, Kawagishi A, Nakamura M, Kurihara H, Mitsuya M, Ohkubo M, Ohta H. In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. J Pharmacol Exp Ther. 2007 Oct;323(1):147-56. DOI: 10.1124/jpet.107.124701. View Source
